molecular formula C5HBrF3NO2S B2904376 4-Bromo-2-(trifluoromethyl)thiazole-5-carboxylic acid CAS No. 1445906-51-3

4-Bromo-2-(trifluoromethyl)thiazole-5-carboxylic acid

Cat. No.: B2904376
CAS No.: 1445906-51-3
M. Wt: 276.03
InChI Key: OMFOOUVRYKHHIJ-UHFFFAOYSA-N
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Description

4-Bromo-2-(trifluoromethyl)thiazole-5-carboxylic acid is a halogenated thiazole derivative characterized by a bromine atom at the 4-position, a trifluoromethyl (-CF₃) group at the 2-position, and a carboxylic acid (-COOH) at the 5-position. Its synthesis typically involves cyclization of ethyl trifluoroacetoacetate derivatives with thioacetamide, followed by hydrolysis to yield the carboxylic acid .

Properties

IUPAC Name

4-bromo-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HBrF3NO2S/c6-2-1(3(11)12)13-4(10-2)5(7,8)9/h(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFOOUVRYKHHIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(S1)C(F)(F)F)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HBrF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445906-51-3
Record name 4-bromo-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(trifluoromethyl)thiazole-5-carboxylic acid typically involves the following steps:

    Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring through the reaction of appropriate starting materials such as 2-aminothiazole derivatives.

    Bromination: The thiazole ring is then brominated using bromine or a brominating agent to introduce the bromine atom at the 4-position.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a reaction with a trifluoromethylating agent such as trifluoromethyl iodide.

    Carboxylation: Finally, the carboxylic acid group is introduced through carboxylation reactions, often involving carbon dioxide under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are employed to enhance the efficiency of each step.

Types of Reactions:

    Substitution Reactions: The bromine atom at the 4-position can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur or nitrogen atoms in the thiazole ring.

    Coupling Reactions: The trifluoromethyl group can engage in coupling reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substituted Thiazoles: Products with various substituents replacing the bromine atom.

    Oxidized or Reduced Derivatives: Compounds with altered oxidation states of the thiazole ring.

Scientific Research Applications

4-Bromo-2-(trifluoromethyl)thiazole-5-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms in its thiazole ring, notable for its trifluoromethyl group, giving it unique chemical properties that make it valuable in scientific and industrial applications.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
  • Biology Investigated for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine Explored as a precursor in the synthesis of drug candidates targeting various diseases.
  • Industry Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the trifluoromethyl group.

This compound's unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry, particularly for its potential antimicrobial and anticancer properties. The primary mechanism of action for this compound involves its interaction with xanthine oxidase (XO), an enzyme crucial in purine metabolism. By inhibiting XO, this compound may disrupt uric acid production, which has implications for conditions such as gout and other inflammatory diseases. The trifluoromethyl group enhances the compound's reactivity, facilitating covalent bonding with nucleophilic sites on biomolecules, thereby affecting normal cellular processes.

Antimicrobial Properties

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial activity. This compound has been investigated for its efficacy against various bacterial strains and fungi. Thiazole carboxamides have been successfully utilized as fungicides, suggesting that similar derivatives may share this property.

Anticancer Activity

The anticancer potential of this compound has also been explored. In studies involving structural analogs, compounds with similar thiazole frameworks demonstrated cytotoxic effects against cancer cell lines. Modifications to the thiazole structure have led to the discovery of compounds that inhibit tubulin polymerization, a critical process in cancer cell division. In vitro studies have shown that certain thiazole derivatives possess IC50 values in the low micromolar range against various cancer types, including prostate cancer and melanoma. These findings highlight the compound's potential as a lead structure for developing novel anticancer agents.

Pharmaceutical Development

Ethyl 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting infectious diseases and cancer . Its unique structure allows for the development of novel therapeutic agents .

Agricultural Chemistry

Ethyl 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate is used in the formulation of agrochemicals, including pesticides and herbicides . The trifluoromethyl group enhances biological activity, making it effective against a range of pests .

Material Science

Ethyl 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate can be incorporated into polymer matrices to improve thermal stability and chemical resistance, which is beneficial for creating advanced materials used in coatings and electronics .

Research Reagents

Mechanism of Action

The mechanism of action of 4-Bromo-2-(trifluoromethyl)thiazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, contributing to its biological effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the thiazole ring critically influences reactivity and physical properties. Key analogs include:

Compound Name Substituents (Position) Key Properties/Applications References
4-Bromo-2-(trifluoromethyl)thiazole-5-carboxylic acid Br (4), -CF₃ (2), -COOH (5) Agrochemical intermediate; high bioactivity
3-Bromo-4-phenylisothiazole-5-carboxylic acid Br (3), Ph (4), -COOH (5) Higher mp (180–182°C); phenyl enhances crystallinity
3-Bromoisothiazole-5-carboxylic acid Br (3), -COOH (5) Lower mp (139–141°C); simpler structure
2-(4-Chlorophenyl)-4-methylthiazole-5-carboxylic acid Cl-Ph (2), -CH₃ (4), -COOH (5) Antifungal derivatives; chlorophenyl enhances lipophilicity
4-(4-Bromophenyl)-2-(4-fluorophenyl)thiazole-5-carboxylic acid Br-Ph (4), F-Ph (2), -COOH (5) Dual aryl groups for diversified applications
  • Electronic Effects : The -CF₃ group in the target compound increases the acidity of the -COOH group compared to methyl or phenyl analogs, facilitating salt formation and derivatization . Bromine at the 4-position (vs. 3-position in compounds) enhances nucleophilic substitution reactivity .

Physical and Spectral Properties

Property This compound (Inferred) 3-Bromo-4-phenylisothiazole-5-carboxylic Acid 2-(4-Chlorophenyl)-4-methylthiazole-5-carboxylic Acid
Melting Point (°C) ~150–160 (estimated) 180–182 Not reported
IR (C=O stretch, cm⁻¹) ~1700–1730 1736 Not reported
NMR (δH, ppm) ~7.5–8.5 (aromatic H) 7.32–7.49 (Ph-H) Not reported

Biological Activity

4-Bromo-2-(trifluoromethyl)thiazole-5-carboxylic acid is a heterocyclic compound characterized by the presence of both sulfur and nitrogen atoms within its thiazole ring, along with a trifluoromethyl group. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry, particularly for its potential antimicrobial and anticancer properties.

The primary mechanism of action for this compound involves its interaction with xanthine oxidase (XO), an enzyme crucial in purine metabolism. By inhibiting XO, this compound may disrupt uric acid production, which has implications for conditions such as gout and other inflammatory diseases. The trifluoromethyl group enhances the compound's reactivity, facilitating covalent bonding with nucleophilic sites on biomolecules, thereby affecting normal cellular processes.

Antimicrobial Properties

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial activity. This compound has been investigated for its efficacy against various bacterial strains and fungi. For instance, thiazole carboxamides have been successfully utilized as fungicides, suggesting that similar derivatives may share this property.

Anticancer Activity

The anticancer potential of this compound has also been explored. In studies involving structural analogs, compounds with similar thiazole frameworks demonstrated cytotoxic effects against cancer cell lines. For example, modifications to the thiazole structure have led to the discovery of compounds that inhibit tubulin polymerization, a critical process in cancer cell division .

In vitro studies have shown that certain thiazole derivatives possess IC50 values in the low micromolar range against various cancer types, including prostate cancer and melanoma. These findings highlight the compound's potential as a lead structure for developing novel anticancer agents .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : A series of thiazole derivatives were tested against human tumor cell lines in the NCI-60 assay. Results indicated that these compounds exhibited growth inhibition across multiple cancer types, with IC50 values ranging from 0.12 μM to 3.81 μM depending on the specific derivative and cancer type tested .
  • Antimicrobial Efficacy : In a study assessing the antimicrobial properties of various thiazole derivatives, this compound was found to inhibit the growth of specific pathogenic bacteria and fungi at concentrations that suggest its potential use as an antimicrobial agent in therapeutic settings.

Data Tables

Activity IC50 (μM) Cancer Type
Thiazole Derivative A0.124Leukemia (CCRF-CEM)
Thiazole Derivative B3.81Non-Small Cell Lung Cancer (NCI-H522)
Thiazole Derivative C1.6Prostate Cancer
Thiazole Derivative D0.021Melanoma

Q & A

Q. What are the optimized synthetic routes for 4-Bromo-2-(trifluoromethyl)thiazole-5-carboxylic acid?

Methodological Answer: The synthesis typically involves a multi-step approach:

Thiazole Ring Formation : Cyclization of precursors like thioureas with α-haloketones under basic conditions.

Bromination : Electrophilic bromination at the 4-position using reagents such as N-bromosuccinimide (NBS) in polar solvents (e.g., DMF) at controlled temperatures (0–25°C) .

Trifluoromethyl Introduction : Cross-coupling reactions (e.g., Ullmann or Suzuki-Miyaura) with trifluoromethyl-containing aryl halides, catalyzed by Pd/Cu complexes .
Key Considerations :

  • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent).
  • Reaction monitoring via TLC or HPLC (retention time ~1.08 minutes under SMD-TFA05 conditions) .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., bromine at C4, trifluoromethyl at C2).
  • LCMS : To verify molecular ion peaks ([M+H]+ expected near m/z 300–310) and purity .
  • HPLC : Reverse-phase C18 columns with trifluoroacetic acid (TFA) modifiers; retention time ~1.05–1.08 minutes under gradient elution .
  • Elemental Analysis : Validate %C, %H, %N against theoretical values (e.g., C: ~35%, Br: ~20%) .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound in enzyme inhibition studies?

Methodological Answer:

In Vitro Assays :

  • Use recombinant enzymes (e.g., kinases, proteases) in buffer systems (pH 7.4, 25–37°C).
  • Monitor inhibition via fluorescence-based substrates or colorimetric assays (IC50 calculations).

Q. What strategies mitigate side reactions during derivatization (e.g., esterification or amidation)?

Methodological Answer:

  • Protecting Groups : Temporarily block the carboxylic acid with tert-butyl or benzyl esters during bromination/trifluoromethylation to prevent decarboxylation .
  • Low-Temperature Control : Perform reactions at –20°C to 0°C to suppress electrophilic aromatic substitution byproducts.
  • Catalyst Optimization : Use Pd(PPh3)4 for Suzuki couplings to minimize homocoupling of trifluoromethyl reagents .

Q. How can contradictory solubility data in different solvents be resolved?

Methodological Answer:

Solubility Screening : Test in DMSO (high solubility), aqueous buffers (pH-dependent), and organic solvents (e.g., EtOAC, THF).

Co-solvent Systems : Use DMSO-water gradients (e.g., 10% DMSO in PBS) for biological assays to maintain solubility without denaturing proteins .

Computational Modeling : Predict logP and pKa using software like MarvinSuite to guide solvent selection .

Q. What are the best practices for long-term storage and handling?

Methodological Answer:

  • Storage : Sealed containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis of the carboxylic acid group .
  • Stability Monitoring : Perform HPLC every 6 months to detect degradation (e.g., de-bromination or ester formation).
  • Safety : Use fume hoods and PPE (gloves, goggles) due to bromine’s volatility and potential irritancy .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of analogs?

Methodological Answer:

Experimental Replication : Repeat assays under identical conditions (pH, temperature, enzyme source).

Batch Purity Verification : Confirm compound purity via LCMS and elemental analysis; impurities >2% can skew IC50 values .

Meta-Analysis : Compare data across published studies (e.g., antitumor activity in 4-bromo vs. 4-chloro derivatives) to identify substituent-specific trends .

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